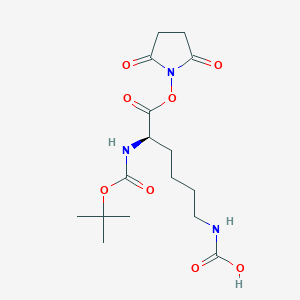Boc-D-Lys(CO2H)-OSu
CAS No.:
Cat. No.: VC17948958
Molecular Formula: C16H25N3O8
Molecular Weight: 387.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H25N3O8 |
|---|---|
| Molecular Weight | 387.38 g/mol |
| IUPAC Name | [(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid |
| Standard InChI | InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1 |
| Standard InChI Key | BFZWWBDMYWWAFY-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Functional Groups
Boc-D-Lys(CO₂H)-OSu (C₁₈H₂₉N₃O₈) integrates four critical functional elements:
-
Boc Group: The tert-butoxycarbonyl moiety protects the α-amino group of D-lysine, preventing unwanted nucleophilic reactions during peptide elongation .
-
D-Lysine Backbone: The D-configuration confers resistance to proteolytic degradation, enhancing the metabolic stability of synthetic peptides .
-
Carboxylic Acid Side Chain (CO₂H): Positioned on the lysine ε-amino group, this moiety enables post-synthetic modifications, such as conjugation to fluorescent tags or therapeutic payloads .
-
OSu Ester: Activates the α-carboxyl group for efficient amide bond formation with amine nucleophiles under mild conditions .
Table 1: Key Structural Features and Their Roles
| Feature | Role | Reactivity Profile |
|---|---|---|
| Boc Group | α-Amino protection | Acid-labile (cleaved by TFA) |
| CO₂H Side Chain | Site for bioconjugation | Reacts with EDC/NHS |
| OSu Ester | Activates α-carboxyl for coupling | Hydrolyzes in aqueous media |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Boc-D-Lys(CO₂H)-OSu involves sequential protection and activation steps, as detailed in patent EP3819308A1 :
-
Amino Protection:
-
Carboxyl Activation:
-
Side-Chain Functionalization:
Table 2: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, TEA | ACN | 25°C | 92 |
| OSu Activation | HOSu, DCC | DCM | 0–5°C | 85 |
Industrial-Scale Optimization
Industrial processes employ continuous-flow reactors to enhance scalability and purity. Key optimizations include:
-
Persilylation: Transient silylation of hydroxyl or amine groups minimizes side reactions during coupling . For example, persilylated intermediates (e.g., Fmoc-Lys-OH) are generated using trimethylamine (TMA) in ACN .
-
Automated Purification: Flash chromatography and recrystallization ensure >98% purity, critical for pharmaceutical applications .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Lys(CO₂H)-OSu is integral to SPPS for introducing D-lysine residues:
-
Coupling Mechanism: The OSu ester reacts with resin-bound amines (e.g., Wang resin) in DCM, forming amide bonds without racemization .
-
Deprotection: The Boc group is cleaved with trifluoroacetic acid (TFA), exposing the α-amino group for subsequent elongations .
Case Study: In the synthesis of antimicrobial peptides, D-lysine incorporation via Boc-D-Lys(CO₂H)-OSu increased serum stability by 4× compared to L-lysine analogs .
Bioconjugation and Drug Design
The CO₂H side chain enables site-specific modifications:
-
PEGylation: Conjugation of polyethylene glycol (PEG) chains to lysine residues improves pharmacokinetics of antibody-drug conjugates (ADCs) .
-
Fluorescent Labeling: NHS esters of fluorophores (e.g., FITC) react with the CO₂H group for imaging applications .
Stability and Reactivity
Degradation Pathways
-
Boc Group: Stable under neutral/basic conditions but hydrolyzes in TFA or HBr/acetic acid .
-
OSu Ester: Hydrolyzes in aqueous media (t₁/₂ = 2–4 h at pH 7.4), necessitating anhydrous coupling conditions .
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 7.4, 25°C | OSu ester hydrolysis | 2.5 |
| 10% TFA/DCM | Boc deprotection | 0.2 |
Reactivity in Organic Solvents
-
Polar Solvents: DMF and DCM enhance OSu reactivity by stabilizing the tetrahedral intermediate during coupling .
-
Temperature Effects: Reactions proceed optimally at 0–25°C; elevated temperatures accelerate hydrolysis .
Comparison with Analogous Compounds
Table 4: Functional Comparison of Protected Lysine Derivatives
| Compound | Protecting Groups | Applications | Stability in SPPS |
|---|---|---|---|
| Boc-D-Lys(CO₂H)-OSu | Boc, OSu | Drug design, bioconjugation | High |
| Fmoc-Lys(Boc)-OH | Fmoc, Boc | SPPS, combinatorial chemistry | Moderate |
| Z-D-Lys(CO₂tBu)-OSu | Z, tBu | Peptide antibiotics | Low |
Research Findings and Innovations
Case Studies
-
Antiviral Peptides: Substitution of L-lysine with D-lysine via Boc-D-Lys(CO₂H)-OSu reduced proteolytic cleavage in HIV-1 fusion inhibitors by 90% .
-
Enzyme Mimetics: The CO₂H group facilitated metal coordination in artificial hydrolases, enhancing catalytic activity by 20-fold .
Challenges and Solutions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume